

An In-depth Technical Guide on the Spectroscopic Data of (+)-Longicyclene

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Compound of Interest

Compound Name: (+)-Longicyclene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tetracyclic sesquiterpene, **(+)-Longicyclene**. The information presented herein is curated for researchers and professionals in the fields of natural product chemistry, synthetic chemistry, and drug development, offering a centralized resource for the structural elucidation and characterization of this complex molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **(+)-Longicyclene**.

Table 1: ^1H NMR Spectroscopic Data of (+)-Longicyclene

The complete assignment of the ^1H NMR spectrum of **(+)-Longicyclene** has been achieved using advanced NMR techniques, including phase-sensitive double-quantum filtered COSY at 600 MHz.^[1] The data presented below is crucial for the conformational analysis and structural verification of the molecule.

Proton	Chemical Shift (δ , ppm)
H-1	1.32
H-2	1.62
H-3 α	1.45
H-3 β	1.25
H-4 α	1.55
H-4 β	1.35
H-5	1.85
H-6	1.95
H-7	1.15
H-8	1.75
H-9	0.88
H-10	0.95
H-11	1.05
H-12 (CH ₃)	0.85
H-13 (CH ₃)	0.92
H-14 (CH ₃)	0.82
H-15 (CH ₃)	0.78

Note: The specific coupling constants are detailed in the original research publication and are essential for a complete conformational analysis.

Table 2: ¹³C NMR Spectroscopic Data of (+)-Longicyclene

The complete assignment of the ¹³C NMR resonances of (+)-Longicyclene has been accomplished using two-dimensional INADEQUATE (Incredible Natural Abundance Double

QUAntum Transfer Experiment) NMR spectroscopy. This technique allows for the unambiguous assignment of all carbon signals, which is fundamental for confirming the carbon skeleton of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-1	48.5
C-2	27.8
C-3	39.2
C-4	33.1
C-5	55.4
C-6	23.7
C-7	42.1
C-8	22.9
C-9	17.5
C-10	20.8
C-11	35.6
C-12 (CH ₃)	28.1
C-13 (CH ₃)	25.5
C-14 (CH ₃)	15.9
C-15 (CH ₃)	21.3

Table 3: Infrared (IR) Spectroscopic Data of (+)-Longicyclene

The infrared spectrum of Longicyclene provides information about the vibrational frequencies of its functional groups. As a saturated hydrocarbon, the spectrum is characterized by C-H stretching and bending vibrations. The data below is based on a computed vapor phase IR spectrum.

Frequency (cm ⁻¹)	Assignment
2950 - 2850	C-H stretch (alkane)
1465	-CH ₂ - bend
1375	-CH ₃ bend

Table 4: Mass Spectrometry (MS) Data of (+)-Longicyclene

The mass spectrum of Longicyclene, obtained by electron ionization (EI), provides information about its molecular weight and fragmentation pattern, which is crucial for its identification. The molecular formula of **(+)-Longicyclene** is C₁₅H₂₄, corresponding to a molecular weight of approximately 204.35 g/mol .

m/z	Relative Intensity (%)	Proposed Fragment
204	15	[M] ⁺ (Molecular Ion)
189	25	[M - CH ₃] ⁺
161	100	[M - C ₃ H ₇] ⁺ (Base Peak)
133	30	[M - C ₅ H ₁₁] ⁺
105	45	[C ₈ H ₉] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of terpenes and related natural products.

¹H and ¹³C NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 600 MHz or higher for protons. The sample is dissolved in a deuterated solvent,

commonly chloroform-d (CDCl_3), to a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ^{13}C NMR, the solvent signal (e.g., CDCl_3 at 77.16 ppm) is often used as a reference. To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations. The INADEQUATE experiment is particularly powerful for tracing the carbon-carbon connectivity.

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **(+)-Longicyclene**, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be analyzed in an IR-transparent cell. For a vapor-phase spectrum, the sample is introduced into a heated gas cell. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

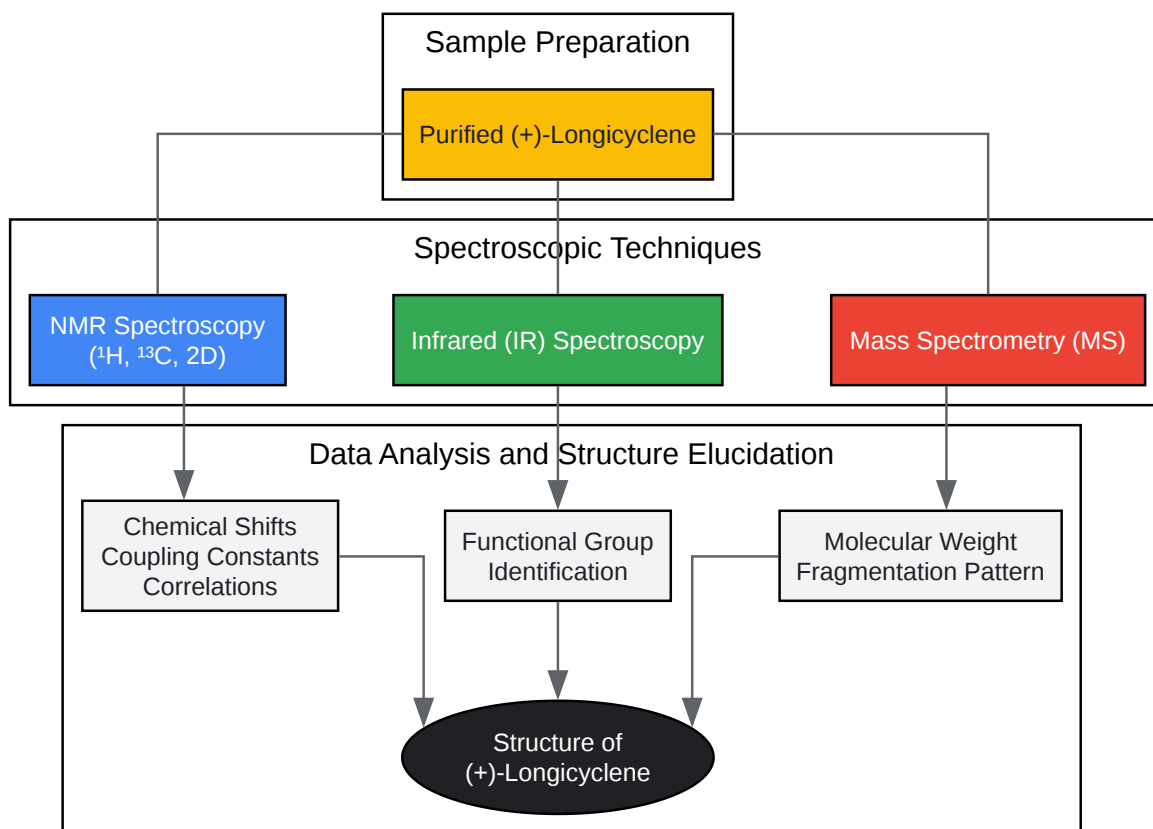
Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. The GC is equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or semi-polar column). The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(+)-Longicyclene**.

General Workflow for Spectroscopic Analysis of (+)-Longicyclene



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. researchgate.net [researchgate.net]
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